(4-METHYLPHENYL)AMINO ACETATE

Description

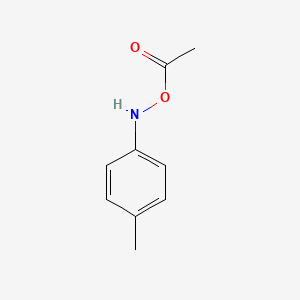

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(4-methylanilino) acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO2/c1-7-3-5-9(6-4-7)10-12-8(2)11/h3-6,10H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RXHZTWUCCZNGCI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)NOC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80549987 | |

| Record name | 1-[(4-Methylanilino)oxy]ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80549987 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

165.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

126875-83-0 | |

| Record name | 1-[(4-Methylanilino)oxy]ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80549987 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Conceptual Framework of 4 Methylphenyl Amino Acetate Chemistry

Structural Motifs and Their Significance in Organic Chemistry

The p-tolyl group is an aromatic functional group derived from toluene (B28343), consisting of a methyl group attached to a phenyl ring at the para position. ijsrst.comchemchart.com This arrangement has several implications for the molecule's reactivity. The methyl group is an electron-donating group, which can influence the electron density of the aromatic ring and affect its susceptibility to electrophilic substitution reactions. ulisboa.pt The p-tolyl group is a common building block in the synthesis of pharmaceuticals, agrochemicals, and dyes. ijsrst.com

The amino group (-NH-) links the p-tolyl moiety to the acetate (B1210297) group. The lone pair of electrons on the nitrogen atom can participate in resonance with the aromatic ring, further influencing its electronic properties. Amines are known to act as bases and nucleophiles, and those with N-H bonds can participate in hydrogen bonding, which affects physical properties like boiling point and solubility. scielo.br The amino linkage is a cornerstone of many biologically active molecules, including peptides. scielo.br

The acetate group (-OCOCH3) is the ester of acetic acid. In the context of (4-Methylphenyl)amino acetate, it is the result of the reaction between the amino group and acetic acid or its derivatives. The carbonyl group within the acetate moiety is susceptible to nucleophilic attack, and the entire group can be hydrolyzed under certain conditions. smolecule.com The presence of both an amino and an acetate group in close proximity can lead to interesting intramolecular interactions and reactivity patterns.

The combination of these motifs in a single molecule results in a bifunctional compound with a distinct set of properties. niscpr.res.in The interplay between the electron-donating p-tolyl group, the nucleophilic amino center, and the electrophilic carbonyl of the acetate group governs the molecule's chemical behavior and its potential for further functionalization.

Relevance within Contemporary Chemical Research

The structural framework of this compound and its derivatives has garnered considerable attention in various fields of contemporary chemical research, including materials science and medicinal chemistry.

In the realm of materials science , derivatives of this compound have been investigated for their unique optical properties. For instance, compounds incorporating the bis(4-methylphenyl)amino moiety have been shown to exhibit mechanofluorochromism, a phenomenon where the fluorescence color changes upon the application of mechanical force such as grinding. jst.go.jpresearchgate.net This property is attributed to the morphological change between crystalline and amorphous states. jst.go.jp Such materials have potential applications in sensors and imaging technologies. Research into 4-[bis(4-methylphenyl)amino]benzaldehyde, a related compound, has demonstrated solvatofluorochromism, where the fluorescence emission is dependent on the polarity of the solvent. chrom-china.com

In medicinal chemistry , the p-tolylamino scaffold is a key component in the design of new therapeutic agents. Derivatives of this compound have been synthesized and evaluated for their biological activities. For example, certain 2-(3-(2-cyano-2-(p-tolylamino)vinyl)-1H-indol-1-yl)-N-arylacetamide derivatives have shown promising antibacterial activity against various strains. niscpr.res.in Furthermore, a 2-thiohydantoin (B1682308) derivative containing a p-tolylamino moiety has been investigated for its potential as an anticancer agent, showing inhibitory activity against specific protein kinases. benthamdirect.com The amino acetate group itself is found in various biologically active compounds and can influence a molecule's ability to interact with biological targets. ontosight.aiontosight.ai The synthesis of various amide derivatives of 2-amino-5-(4-methylphenyl)-diazenyl-4-phenyl-1,3-thiazole has been explored for their potential antimicrobial activities. scielo.br

The versatility of the this compound structure allows for the synthesis of a wide array of derivatives. For example, the reaction of p-toluidine (B81030) with acetic acid or its anhydride (B1165640) is a common method to form the N-(p-tolyl)acetamide linkage, a precursor to the title compound. ijsrst.combrainly.comorgsyn.org Further modifications can be made to the aromatic ring, the amino group, or the acetate moiety to fine-tune the molecule's properties for specific applications. The synthesis of various esters, such as ethyl [(4-methylphenyl)amino]acetate, has also been reported, which can serve as intermediates for the production of dyes, photosensitive materials, and potential drug molecules.

Interactive Data Table: Properties of a Related Compound, Ethyl [(4-methylphenyl)amino]acetate

| Property | Value |

| Molecular Formula | C11H15NO2 |

| Appearance | Colorless to slightly yellow liquid |

| Odor | Special fragrance |

| Solubility | Soluble in anhydrous alcohol and fatty solvents |

Synthetic Methodologies for 4 Methylphenyl Amino Acetate and Its Derivatives

Direct Synthesis Approaches

Direct synthesis methods provide the most straightforward routes to (4-Methylphenyl)amino Acetate (B1210297) and its simple derivatives. These approaches typically involve the formation of the core aminoacetate structure in a minimal number of steps.

Formation of the Aminoacetate Linkage

The creation of the aminoacetate backbone is a fundamental step in the synthesis of these compounds. This can be achieved through several reliable methods, including the reaction of an amine with an appropriate acetate precursor.

One common method for synthesizing Ethyl [(4-Methylphenyl)amino]acetate involves the reaction of an acid chloride with ethanolamine (B43304) under alkaline conditions. This process first forms an intermediate, which is then esterified by adding excess alcohol to yield the final product. Another approach involves the condensation of p-toluidine (B81030) with ethyl bromoacetate.

A general procedure for this type of synthesis is the reaction between an aniline (B41778) and a halo-ester. For instance, the direct amination of γ-halo-β-ketoesters with anilines has been explored. While the SN2 reaction of anilines with certain halo-esters can result in poor yields, alternative strategies such as a Weinreb ketone synthesis can be employed. nih.gov

Table 1: Synthesis of Ethyl [(4-methylphenyl)amino]acetate

| Reactants | Reagents/Conditions | Product |

|---|---|---|

| Acid Chloride, Ethanolamine | Alkaline conditions, Excess alcohol | Ethyl [(4-methylphenyl)amino]acetate |

The hydrochloride salt of the methyl ester, Methyl amino(4-methylphenyl)acetate hydrochloride, is another important derivative. glpbio.comscbt.comsigmaaldrich.comfluorochem.co.uk Its synthesis is a key step for creating various analogs. This compound is commercially available and serves as a crucial starting material for further chemical modifications. scbt.comsigmaaldrich.comfluorochem.co.uk

Esterification and Amidation Reactions in the Synthesis of Related Acetate Derivatives

The functional groups within (4-Methylphenyl)amino Acetate and its precursors allow for a variety of subsequent reactions, primarily esterification and amidation, to generate a diverse library of derivatives. smolecule.com

Esterification of the corresponding carboxylic acid can be achieved using methods like the Fischer esterification, which involves reacting the acid with an alcohol (e.g., ethanol) in the presence of an acid catalyst such as para-toluenesulfonic acid monohydrate. smolecule.com

Amidation reactions are also prevalent. The amine group can react with carboxylic acids or acid chlorides to form amides. smolecule.com For example, N-(4-nitrophenoxycarbonyl)amino acid derivatives can react with amines to produce amino acid amides in high yields without the need for coupling agents. smolecule.com Another approach involves the condensation of a glycine (B1666218) ethyl ester with an acid chloride, often facilitated by coupling reagents like 1-hydroxybenzotriazole (B26582) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC). smolecule.com More sustainable methods are also being developed, such as the direct amidation of esters using water as a green solvent, which proceeds without additional catalysts or reagents. rsc.org

Table 2: Examples of Esterification and Amidation Reactions

| Starting Material | Reactant | Reagents/Conditions | Product Type |

|---|---|---|---|

| Carboxylic Acid Derivative | Ethanol (B145695) | p-Toluenesulfonic acid monohydrate | Ethyl Ester smolecule.com |

| N-(4-nitrophenoxycarbonyl)amino acid | Amine | - | Amide smolecule.com |

| Glycine ethyl ester hydrochloride | Acid Chloride | Triethylamine (B128534), Chloroform/THF, EDC, HOBt | Amide smolecule.com |

Multi-Step Organic Synthesis Pathways for Complex Analogs

The synthesis of more complex analogs of this compound often requires multi-step reaction sequences. These pathways allow for the introduction of diverse functional groups and structural motifs.

Retrosynthetic Analysis for Designing Synthetic Routes

Retrosynthetic analysis is a powerful tool for planning the synthesis of complex molecules. This strategy involves deconstructing the target molecule into simpler, commercially available starting materials. For instance, the synthesis of complex TAK779 analogs, which may incorporate a this compound-like fragment, can be designed by breaking down the molecule into key building blocks. mdpi.com This analysis guides the forward synthesis, which might involve steps like amide coupling, reduction of a nitro group, and subsequent coupling to form the final complex structure. mdpi.com

Similarly, the synthesis of α-aminophosphonate analogs derived from 4-hydroxybenzaldehyde (B117250) can be planned using a retrosynthetic approach. tandfonline.comdovepress.com The synthesis might start with the reaction of p-hydroxybenzaldehyde with ethyl chloroacetate (B1199739) to form an intermediate ester, which then undergoes further reactions, such as hydrazide formation and subsequent condensation, to build the final phosphonate (B1237965) analog. tandfonline.comdovepress.com

Intermediate Precursor Generation

The foundation of synthesizing complex this compound derivatives lies in the efficient preparation of key building blocks. These intermediates provide the necessary functional groups and structural frameworks for subsequent reaction steps.

A common strategy for creating 4-methylphenylsulfonyl amino intermediates involves the reaction of an amino-containing compound with 4-methylbenzenesulfonyl chloride, also known as tosyl chloride. smolecule.com This reaction introduces the tosyl group, which can serve as a protecting group or as a key functional moiety in the final molecule. The synthesis is typically conducted in the presence of a base, such as triethylamine or under alkaline aqueous conditions, to neutralize the hydrochloric acid that is formed as a byproduct. smolecule.com

For instance, the synthesis of 2-{[(4-Methylphenyl)sulfonyl]amino}benzoic acid is achieved by reacting 4-methylbenzenesulfonyl chloride with 2-aminobenzoic acid. Similarly, more complex intermediates like (2S)-2-{[(benzyloxy)carbonyl]amino}-6-{[(4-methylphenyl)sulfonyl]amino}hexanoic acid are prepared through the selective sulfonylation of an amino acid precursor, such as lysine. smolecule.com In this case, the higher basicity of the ε-amino group allows for its preferential reaction with tosyl chloride under controlled pH conditions. smolecule.com Another approach involves reacting 4-methylphenyl with sulfonyl chloride in the presence of a base like pyridine (B92270) to form the initial sulfonyl intermediate. smolecule.com

Alkanoylation is a key process for modifying 4-methylphenyl sulphonamoyl carboxylic acids, often to protect the amine functional group or to incorporate a new acyl group to enhance biological activity. eijppr.com A reported method involves the mild reaction of 4-methylphenyl sulphonamoyl carboxylic acids with acetic anhydride (B1165640) using sodium acetate as a catalyst. eijppr.comeijppr.comresearchgate.net This process, also known as acylation, is a straightforward technique for introducing an acyl moiety into a molecule. eijppr.com The reaction is typically performed by stirring the mixture in an ice bath for a couple of hours, after which the product can be filtered off, often resulting in good to excellent yields ranging from 70% to 97%. eijppr.com

Table 1: Synthesis Data for an Alkanoylated 4-Methyphenyl Sulphonamoyl Carboxylic Acid Derivative

| Compound Name | R Group | Yield (%) | Melting Point (°C) |

|---|---|---|---|

| 2-((4-methylphenyl)sulfonamido)propanoic acid derivative | CH₃ | 91.4 | 108-109 |

Data sourced from a study on the alkanoylation of 4-methylphenyl sulphonamoyl carboxylic acids. eijppr.com

Cyclohexenone carboxylate derivatives serve as versatile intermediates in organic synthesis. One established method involves the condensation of ethyl cyclohexanone-2-carboxylate with an aromatic amine, such as p-toluidine (4-methylaniline). ias.ac.in This reaction, when performed with p-toluidine, yields an enamine intermediate, specifically an aryaminocrotonic ester. ias.ac.in These intermediates can subsequently be cyclized upon heating to produce more complex heterocyclic structures like tetrahydroacridones. ias.ac.in The initial condensation typically requires catalytic amounts of acid, such as concentrated hydrochloric acid, and can be carried out by letting the reactants stand in a vacuum desiccator for an extended period. ias.ac.in

The preparation of substituted phenyl acetates can be achieved through several routes. A fundamental method is the nucleophilic acyl substitution reaction between a phenol (B47542) and an acid anhydride. rsc.org For example, phenyl acetate can be prepared by reacting phenol with acetic anhydride in the presence of a base like aqueous sodium hydroxide. rsc.org The resulting ester is typically extracted from the aqueous reaction mixture using an organic solvent such as dichloromethane. rsc.org

More specialized derivatives can also be synthesized. The oxidation of N-benzenesulfonyl-p-toluidine with lead tetraacetate yields 4-methyl-p-quinolbenzenesulfonimide acetate, a complex substituted phenyl acetate. acs.org Another approach involves the palladium-catalyzed reaction of toluene (B28343) with acetic acid in the presence of oxygen to produce p-methyl phenyl acetate. google.com Furthermore, the Meerwein arylation reaction provides a pathway to synthesize precursors for substituted phenylacetic acids from anilines and vinyl acetate. google.com

Coupling Reactions for Assembling Complex Structures

Coupling reactions are essential for assembling the prepared intermediate precursors into larger, more complex molecules. These reactions form new carbon-carbon (C-C) or carbon-heteroatom (C-N, C-O) bonds, providing a powerful toolkit for molecular construction.

A prominent example is the Buchwald–Hartwig cross-coupling reaction, which is used to form carbon-nitrogen bonds. This reaction has been successfully employed to synthesize derivatives like 2-Methyl-4-[(4-methylphenyl)amino]benzoic acid by coupling methyl 4-bromo-2-methylbenzoate with 4-methylaniline. researchgate.net Similarly, copper-catalyzed oxidative cross-coupling reactions offer a direct method to link glycine ester derivatives with other molecules. For instance, the coupling of N-aryl glycine esters with imidazoheterocycles can be mediated by a CuCl/air system. rsc.org

For the formation of amide bonds, a crucial linkage in many derivatives, various coupling reagents are used. A combination of 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), 4-dimethylaminopyridine (B28879) (DMAP), and a catalytic amount of 1-hydroxybenzotriazole (HOBt) has been shown to be effective for creating amide linkages, even with electron-deficient amines. nih.gov Multicomponent reactions also offer an efficient pathway to assemble complex structures in a single step. The reaction between alkyl isocyanides, dialkyl acetylenedicarboxylates, and 4-methylbenzenesulfonic acid produces highly functionalized sulfonamide derivatives. thieme-connect.de

Catalysis and Green Chemistry in Synthesis

Modern synthetic chemistry places a strong emphasis on the principles of green chemistry, which aim to design processes that are efficient, safe, and environmentally benign. semanticscholar.org This involves the use of non-toxic solvents, alternative energy sources, and catalytic methods to improve reaction yields and minimize waste. semanticscholar.orgchemsociety.org.ng

The use of green solvents, particularly water, is a key aspect. A sustainable, metal-free synthesis of glycine betaine (B1666868) derivatives has been developed using water as the solvent and blue LED light as an alternative energy source. nih.gov Reactions in ethanol-water mixtures have also been reported as a convenient and eco-friendly route for synthesizing toluidine-based compounds, offering easy work-up and high yields. chemsociety.org.ng

Solvent-free, or neat, reaction conditions represent another important green chemistry approach. The efficiency of a one-pot synthesis was dramatically improved by switching to a solvent-free reaction at 80 °C with an FeF₃ catalyst, which increased the product yield to 98% in a short time. researchgate.net This highlights how eliminating organic solvents can lead to cleaner and more efficient processes. researchgate.net Alternative energy sources like microwave irradiation and ultrasonication are also employed to accelerate reactions and improve yields compared to conventional heating methods. e-journals.in

Catalysis is at the heart of green chemistry. Catalysts, used in small amounts, can significantly increase reaction rates and selectivity, reducing energy consumption and the formation of byproducts. semanticscholar.org For example, using acetic acid as a catalyst in the N-hydroxyacetylation of p-toluidine increased the reaction yield from 85% (uncatalyzed) to 94%. researchgate.net The screening of various catalysts is a common strategy to optimize reaction conditions, as demonstrated in a study where FeF₃ was found to be superior to other Lewis acids like FeCl₃ and CuCl₂ for a specific multicomponent reaction. researchgate.net

Table 2: Comparison of Catalytic Systems for a Model Reaction

| Entry | Catalyst (10 mol%) | Solvent | Condition | Time (h) | Yield (%) |

|---|---|---|---|---|---|

| 1 | None | Ethanol | RT | 24 | Trace |

| 2 | None | Ethanol | Reflux | 24 | 10 |

| 3 | PTSA | Ethanol | RT | 24 | 25 |

| 4 | PTSA | Ethanol | Reflux | 12 | 42 |

| 5 | FeCl₃ | Ethanol | Reflux | 10 | 35 |

| 6 | CuCl₂ | Ethanol | Reflux | 12 | 30 |

| 7 | FeF₃ | Ethanol | Reflux | 2 | 85 |

| 8 | CuF₂ | Ethanol | Reflux | 12 | 25 |

| 9 | SnCl₂·H₂O | Ethanol | Reflux | 10 | 30 |

| 10 | FeF₃ | None | 80 °C | 0.5 | 98 |

Data adapted from a study optimizing a one-pot synthesis, demonstrating the effectiveness of an FeF₃ catalyst under solvent-free conditions. researchgate.net

Utilization of Base Catalysts for Acetylation

Base-catalyzed acetylation is a fundamental method for the synthesis of N-aryl acetamides, which are precursors or analogues of this compound. This approach typically involves the reaction of an aniline, such as 4-methylaniline (p-toluidine), with an acetylating agent in the presence of a base.

The most direct method involves the acetylation of the amino group of 4-methylaniline. Acetic anhydride is commonly used as the acetylating agent, with the reaction being facilitated by bases like sodium acetate or pyridine. These reactions are often performed under mild conditions in anhydrous solvents. To prevent unwanted side reactions during subsequent transformations like bromination, the amino group of 4-methylaniline is protected via acetylation, a reaction that can achieve nearly quantitative yields in glacial acetic acid.

A more recent development in N-acetylation utilizes nitriles, such as acetonitrile, as a surrogate for the traditional acetyl group. researchgate.net This transition-metal-free approach is promoted by a base and can proceed at room temperature. The reaction is selective for aromatic amines and avoids the use of toxic acylating reagents like acetyl chloride and acetic anhydride. researchgate.net In optimization studies for this type of reaction using 4-methylaniline, various bases have been tested to promote the N-acetylation. researchgate.net Furthermore, bifunctional general acid-base catalysis has been observed in the aminolysis of esters like phenyl acetate, where a concerted mechanism is proposed. scispace.com

Table 1: Base-Catalyzed Acetylation of Anilines

| Aniline Substrate | Acetylating Agent | Base Catalyst | Conditions | Yield | Reference |

|---|---|---|---|---|---|

| N-methylaniline | Acetic Anhydride | Sodium Acetate or Pyridine | 20–25°C, Anhydrous Dichloromethane | 75-85% | |

| 4-methylaniline | Acetic Anhydride | Not specified | 50–100°C, Glacial Acetic Acid | Near-quantitative | |

| Aromatic Amines | Acetonitrile | Base-promoted | Room Temperature, Transition-metal-free | High | researchgate.net |

| 4-methylaniline | p-Nitrophenyl acetate | Pyrazole (Bifunctional catalyst) | Aqueous solution | - | scispace.com |

Lewis Acid Catalysis in Conjugate Addition Reactions

Lewis acid catalysis is a powerful tool for carbon-carbon and carbon-heteroatom bond formation, including the synthesis of β-amino esters through conjugate addition reactions. wikipedia.org In this context, an amine like 4-methylaniline can act as a nucleophile, adding to an α,β-unsaturated carbonyl compound in a process often referred to as a Michael addition. Lewis acids activate the electrophile, facilitating the reaction. wikipedia.orgnsf.gov

The synthesis of β-enamino esters, which are structurally related to this compound, can be achieved by the condensation of β-ketoesters with amines. researchgate.net While protic acids can catalyze this transformation, Lewis acids are also effective. researchgate.net For instance, Zn(OTf)₂ has been used to catalyze the conjugate addition of alcohols to vinyl diazonium ions, which are potent Michael acceptors. nsf.gov This methodology allows for the formation of α-diazo-β-alkoxy carbonyls. nsf.gov

Recent studies have demonstrated the divergent synthesis of polysubstituted pyrroles and furans using Lewis acid catalysis, where anilines, including 4-methylaniline, react with β-ketoallenes. rsc.org Catalysts like Zn(OTf)₂ and Bi(OTf)₃ have proven effective, yielding the desired products in good to excellent yields. rsc.org This cascade reaction highlights the versatility of Lewis acids in constructing complex heterocyclic structures from simple precursors. rsc.org Similarly, a highly enantioselective conjugate addition of imidazo[1,2-a]pyridines to α,β-unsaturated 2-acylimidazoles has been developed using a chiral-at-metal rhodium Lewis acid catalyst. acs.org

Table 2: Lewis Acid Catalysis in Reactions Involving Anilines

| Reactants | Lewis Acid Catalyst | Product Type | Yield | Reference |

|---|---|---|---|---|

| 4-methylaniline, β-ketoallene | Zn(OTf)₂ (10 mol%) | Polysubstituted Furan | 92% | rsc.org |

| Aniline, β-ketoallene | Bi(OTf)₃ (10 mol%) | Polysubstituted Pyrrole | 88% | rsc.org |

| Glycals, Secondary anilines | Lewis acid–surfactant-combined catalyst | 4-Aminocyclopentenone | Good | rsc.org |

| 2-arylimidazo[1,2-a]pyridines, α,β-unsaturated 2-acylimidazoles | Chiral Rhodium Catalyst | Conjugate Adduct | up to 98% | acs.org |

Ruthenium-Catalyzed Oxidative C-H Activation for Arylacetate Derivatives

Transition-metal-catalyzed C-H activation has become a powerful strategy for the direct functionalization of C-H bonds, offering an atom-economical alternative to traditional cross-coupling reactions. researchgate.netnih.gov Ruthenium catalysts, in particular, have been extensively used for the regioselective functionalization of anilines and their derivatives. researchgate.net

Ruthenium(II)-catalyzed oxidative C-H activation enables the coupling of anilides with activated alkenes, such as acrylates, to produce ortho-alkenylated products, which are derivatives of arylacetates. researchgate.netmdpi.com The reaction often employs a directing group on the aniline nitrogen to guide the catalyst to the ortho C-H bond. researchgate.net For example, the C-H alkylation of arylacetamides with acrylates can be achieved with a ruthenium catalyst in the presence of an organic acid. researchgate.net This process is believed to proceed via an ortho C-H bond activation, migratory insertion of the alkene, and subsequent protonation. researchgate.net

Catalytic systems like [{Ru(p-cymene)Cl₂}₂] combined with an oxidant such as Cu(OAc)₂ are commonly employed. nih.govmdpi.com These conditions facilitate cascade reactions where multiple C-H functionalization steps occur in a single operation, leading to complex carbocyclic structures. nih.gov Research has also focused on achieving para-selective C-H functionalization, which is more challenging than ortho-functionalization. d-nb.info A ruthenium-enabled para-selective C-H difluoromethylation of anilides has been developed, suggesting that chelation-assisted cycloruthenation may play a role in activating the distant para-C-H bond. d-nb.info

Table 3: Ruthenium-Catalyzed C-H Functionalization of Aniline Derivatives

| Substrate | Coupling Partner | Catalyst System | Product Type | Selectivity | Reference |

|---|---|---|---|---|---|

| Arylacetamides | Acrylates | Ruthenium catalyst, Acetic acid | ortho-Alkylated Arylacetamide | ortho | researchgate.net |

| N-phenyl triazines | Alkynes | [Ru(p-cymene)Cl₂]₂, Cu(OAc)₂ | N-(2-triazine) indole | - | mdpi.com |

| α-phenyl acetophenone | Methyl acrylate | [{Ru(p-cymene)Cl₂}₂], Cu(OAc)₂ | 1-Indanone | - | nih.gov |

| Anilides | Difluoromethylating agent | Ruthenium catalyst | para-Difluoromethylated Anilide | para | d-nb.info |

Solvent-Free Organic Reaction Techniques for Sustainable Synthesis

The development of solvent-free reaction conditions is a key goal in green chemistry, aiming to reduce waste and environmental impact. rsc.orgacs.org Several methods for synthesizing this compound derivatives and related compounds have been adapted to proceed without a solvent, often with enhanced efficiency.

A mild, solvent-free method for producing β-enaminones and β-enamino esters involves the direct condensation of amines with β-dicarbonyl compounds. researchgate.net For instance, the reaction between 4-methylaniline and acetylacetone (B45752) can be effectively catalyzed by KH₂PO₄ under solvent-free conditions, yielding the corresponding β-enaminone in excellent yield. researchgate.net Ferric(III) ammonium (B1175870) nitrate (B79036) has also been reported as an efficient catalyst for the synthesis of β-enamino compounds at room temperature under solvent-free conditions, offering short reaction times and high yields. asianpubs.org

Mechanochemical methods, such as ball-milling, provide another avenue for solvent-free synthesis. acs.org This technique has been successfully applied to the synthesis of N-protected amino esters from N-protected amino acids in a one-pot activation/esterification reaction, resulting in reduced reaction times and simplified work-up procedures. acs.org Microwave irradiation is another energy-efficient technique used to promote solvent-free reactions, such as the synthesis of various heterocyclic compounds. acs.orgscielo.org.mx For example, a simple fusion method, heating a mixture of cis-2-[(4-methylphenyl)carbonyl]cyclohexanecarboxylic acid with 3-aminopropanoic acid at high temperatures without any solvent, has been used to synthesize a complex isoindolone derivative. mdpi.com

Table 4: Solvent-Free Synthesis Methods

| Reactants | Technique/Catalyst | Product Type | Conditions | Yield | Reference |

|---|---|---|---|---|---|

| 4-methylaniline, Acetylacetone | KH₂PO₄ | β-Enaminone | Solvent-free | 95% | researchgate.net |

| Primary amines, 1,3-Dicarbonyl compounds | Ferric(III) ammonium nitrate | β-Enamino ester/ketone | Solvent-free, Room Temp. | 69-92% | asianpubs.org |

| N-protected amino acids, Alcohols | Ball-milling | N-protected amino ester | Solvent-free | Improved | acs.org |

| cis-2-[(4-methylphenyl)carbonyl]cyclohexanecarboxylic acid, 3-aminopropanoic acid | Fusion (Heating) | Isoindolone derivative | 180–200 °C, Solvent-free | - | mdpi.com |

Reaction Mechanisms and Kinetics of 4 Methylphenyl Amino Acetate Analogs

Aminolysis Reactions and Their Mechanistic Investigations

Aminolysis, the reaction of an ester with an amine, is a cornerstone of acyl transfer chemistry. Investigations into the aminolysis of phenyl acetates, which serve as structural analogs to the core of (4-Methylphenyl)amino acetate (B1210297), have been extensive, revealing complex mechanistic details.

The aminolysis of phenyl acetates is a widely studied reaction that can proceed through either a concerted or a stepwise mechanism. acs.org The specific pathway is influenced by the reactivity of the ester, the basicity of the amine, and the solvent. nih.govrsc.org Kinetic studies often involve determining second-order rate constants (k_n) under pseudo-first-order conditions with an excess of amine. acs.orgnih.gov

Structure-reactivity relationships, such as Brønsted-type plots (log k_n vs. pK_a of the amine), are crucial tools for elucidating these mechanisms. nih.govacs.org Linear Brønsted plots are often indicative of a single, well-defined transition state, whereas curved plots suggest a change in the rate-determining step or a multi-step process. nih.govacs.org For instance, the aminolysis of less reactive phenyl acetates like 2-nitrophenyl acetate with poly(ethylenimine) yields linear Brønsted plots with slopes (β values) approaching 1.0. nih.govacs.org Conversely, more reactive esters such as 4-acetoxy-3-nitrobenzenesulfonate exhibit curved plots under the same conditions. nih.govacs.org This curvature signals a shift in the rate-determining step of a stepwise reaction. acs.orgnih.govacs.org

Table 1: Brønsted Slopes (β) for Aminolysis of Phenyl Acetate Analogs

| Phenyl Acetate Analog | Amine | Conditions | Brønsted Slope (β) | Inferred Mechanism | Citation |

|---|---|---|---|---|---|

| 2-Nitrophenyl acetate | Poly(ethylenimine) | 25 °C, 1 M KCl | 0.92 | Stepwise, RDS = T± formation | nih.govacs.org |

| 4-Acetoxy-3-chlorobenzoic acid | Poly(ethylenimine) | 25 °C, 1 M KCl | 0.99 | Stepwise, RDS = T± formation | nih.govacs.org |

| 4-Acetoxybenzenesulfonate | Poly(ethylenimine) | 25 °C, 1 M KCl | 0.82 | Stepwise, RDS = T± formation | nih.govacs.org |

| Phenyl 4-nitrophenyl thionocarbonate | Secondary alicyclic amines | 25 °C, 0.2 M KCl | 0.25 | Stepwise, RDS = T± formation | nih.gov |

The solvent can also play a critical role. Studies in aprotic solvents like dimethyl sulfoxide (B87167) (DMSO) also support a stepwise mechanism with a rate-limiting expulsion of the aryloxide from the tetrahedral intermediate. rsc.org The use of an aprotic solvent can make a cyclic transition state more favorable, which aids in charge dispersion and assists the departure of the leaving group. rsc.org

The existence of a tetrahedral intermediate is a central feature of the stepwise mechanism for the aminolysis of phenyl acetates. acs.orgnih.gov Curved Brønsted plots provide strong kinetic evidence for this intermediate, indicating a change in the rate-determining step. nih.govacs.org When the attacking amine is weakly basic, the breakdown of the tetrahedral intermediate to products (k_2) is often the slow, rate-determining step. As the basicity of the amine increases, the rate of its attack to form the intermediate (k_1) becomes slower relative to the breakdown step, causing a shift in the rate-determining step from breakdown to formation. nih.govacs.org

This zwitterionic tetrahedral intermediate, T±, is formed by the nucleophilic attack of the amine on the ester's carbonyl carbon. rsc.orgresearchgate.net The stability of this intermediate is a key factor; if it is too unstable, it may not have a sufficient lifetime to exist, and the reaction may proceed through a concerted mechanism instead. wisc.edu The expulsion of the aryloxide leaving group from this intermediate is often favored in aprotic solvents. rsc.org Computational studies using density functional theory (DFT) have also been employed to examine the mechanistic pathways, supporting a stepwise mechanism where the nucleophilic attack is the rate-determining stage for phenyl acetate, in contrast to other esters where the energies of the formation and elimination transition states are more similar. researchgate.net

The aminolysis of phenyl acetates can be subject to general acid or general base catalysis, which can further complicate the reaction kinetics. researchgate.netresearchgate.net General base catalysis often involves a second molecule of the attacking amine abstracting a proton from the nucleophilic amine as it attacks the ester, facilitating the formation of the tetrahedral intermediate. researchgate.netresearchgate.net This type of catalysis is particularly important for less reactive amines and can decrease in significance as the leaving group tendency of the phenoxide ion increases. researchgate.netresearchgate.net The reaction of phenyl acetate with pyrazole, for example, is catalyzed by general bases. wisc.eduscispace.com

Bifunctional general acids can also catalyze the reaction. wisc.eduscispace.com In this scenario, the catalyst can simultaneously donate a proton to the carbonyl oxygen while its basic site accepts a proton from the attacking amine, stabilizing the transition state. wisc.edu This is consistent with a fully concerted mechanism where nucleophilic attack and acid-base catalysis occur simultaneously. wisc.edu

However, catalysis is not always observed. For instance, in the aminolysis of certain phenyl acetates by poly(ethylenimine), it was determined that either base or acid catalysis was unimportant. acs.orgnih.govacs.org In some cases, a preassociation mechanism is observed, where the reactants and catalyst form an encounter complex before the amine addition occurs. wisc.edu The observation of a solvent deuterium (B1214612) isotope effect can provide evidence for a kinetically significant proton-transfer step, helping to distinguish between different catalytic mechanisms. wisc.eduwisc.edu

Transformations of the Acetate Moiety and Aromatic Ring

Analogs of (4-Methylphenyl)amino acetate that contain sulfonyl groups on the phenyl ring can undergo characteristic oxidation and reduction reactions at the sulfur center. These transformations are important for modifying the properties of the molecule and for the deprotection of sulfonamide-protected amines.

Sulfone derivatives can be prepared through the oxidation of corresponding sulfur-containing precursors, such as sulfides or sulfoxides. organic-chemistry.orgresearchgate.net This transformation is highly relevant for analogs of this compound where the methylphenyl group is replaced by a group containing a sulfide (B99878), such as a methylthio group. The oxidation of a sulfide to a sulfone is a common and straightforward method. researchgate.net

A variety of oxidizing agents can be employed for this purpose. Hydrogen peroxide (H₂O₂) is a common, inexpensive, and environmentally friendly oxidant. researchgate.net The reaction can be catalyzed by various metal complexes, such as those based on Molybdenum (Mo(VI)), to achieve high yields and tolerate sensitive functional groups. researchgate.net Other effective oxidizing agents include meta-chloroperoxybenzoic acid (m-CPBA), which can readily oxidize a methylthio group to a methylsulfonyl group. organic-chemistry.org The choice of oxidant and reaction conditions can allow for selective oxidation, often proceeding from sulfide to sulfoxide and then to the sulfone without affecting other parts of the molecule. researchgate.net

The arylsulfonyl group, particularly the p-toluenesulfonyl (tosyl) group, which is a (4-methylphenyl)sulfonyl group, is frequently used as a protecting group for amines. google.com The chemical stability of the resulting sulfonamide makes its cleavage, or reduction, a significant challenge. google.com Therefore, processes that can effectively reduce or remove the sulfonyl group to regenerate the free amine are of great interest.

Various reductive methods have been developed for this deprotection. One common approach involves the use of strong reducing agents. For example, lithium aluminum hydride (LiAlH₄) can be used to reduce the sulfonyl group, leading to the formation of the corresponding amine derivative. Other methods for the cleavage of sulfonamides have also been explored to overcome the stability of the S-N bond. google.com These reduction processes are crucial for synthetic routes where the amine functionality needs to be temporarily masked. google.com

Nucleophilic Substitution Reactions

Nucleophilic substitution reactions involving this compound can occur at two primary sites: the nitrogen atom acting as a nucleophile, or the ester's carbonyl carbon being attacked by a nucleophile.

The amino group of this compound and its analogs, such as p-toluidine (B81030), can act as a nucleophile, displacing leaving groups from other molecules. For instance, p-toluidine can participate in the nucleophilic displacement of an active dimethylamino group from a dimethylaminomethylene thiazolone. rsc.org This reaction proceeds by refluxing in acetic acid, resulting in the formation of a new enamine. rsc.org Similarly, the reaction of 2-chloro-3-arylamino-1,4-naphthoquinones can be achieved through a nucleophilic substitution mechanism where an amino group displaces a chloro group. oup.com

The kinetics and stereoselectivity of such nucleophilic substitutions are influenced by the structure and nucleophilicity of the amine. In the asymmetric synthesis of N-aryl amino esters from α-bromo esters, the use of p-anisidine (B42471) (an analog of p-toluidine) as a nucleophile was found to be efficient. psu.edu However, when reacting with alkyl-substituted amine nucleophiles like dibenzylamine (B1670424) or benzylamine, slightly lower stereoselectivities and yields were observed. psu.edu This suggests that the size and nucleophilicity of the amine nucleophile have a tangible effect on the yield and stereoselectivity of the substitution reaction. psu.edu

Conversely, the ester moiety of this compound can undergo nucleophilic acyl substitution, commonly referred to as aminolysis, where an amine attacks the electrophilic carbonyl carbon. Kinetic studies on the aminolysis of related aryl carbonates, such as 4-methylphenyl 4-nitrophenyl carbonate (MPNPC), with nucleophiles like quinuclidines, show a stepwise mechanism. acs.org The reaction proceeds through a zwitterionic tetrahedral intermediate (T±), and the rate-determining step can shift from the breakdown of this intermediate to its formation as the basicity of the attacking amine increases. acs.org

The Brønsted-type plots for these reactions are linear, with slopes (βN) around 0.87-0.88, which supports a stepwise process where the breakdown of the tetrahedral intermediate to products is the rate-limiting step. acs.org The reactivity of the ester is also influenced by the non-leaving group on the carbonate. For example, 4-chlorophenyl 4-nitrophenyl carbonate (ClPNPC) is about 70% more reactive than MPNPC towards secondary alicyclic amines and quinuclidines when the expulsion of the leaving group is rate-determining. acs.org

| Carbonate | Nucleophile Series | βN Value | Proposed Rate-Determining Step | Reference |

|---|---|---|---|---|

| 4-Methylphenyl 4-nitrophenyl carbonate (MPNPC) | Quinuclidines | 0.88 | Breakdown of tetrahedral intermediate (T±) | acs.org |

| 4-Chlorophenyl 4-nitrophenyl carbonate (ClPNPC) | Quinuclidines | 0.87 | Breakdown of tetrahedral intermediate (T±) | acs.org |

Electrophilic Substitution Reactions on the Phenyl Ring

The phenyl ring of this compound is activated towards electrophilic aromatic substitution (SEAr) by both the amino group and the methyl group. smolecule.com Both are ortho-, para-directing groups. The N-substituent, in this case, the acetate group, modulates the activating strength of the nitrogen.

The directing effects are clearly illustrated in studies of the nitration of p-toluidine derivatives. ulisboa.pt When p-toluidine is protected as 4-methylacetanilide, the acetyl group is less deactivating on the nitrogen's lone pair compared to more complex groups. The strong positive resonance (+R) effect of the acetamido group dominates over the inductive effect (+I) of the methyl group. Consequently, nitration with a mixture of nitric acid and sulfuric acid yields almost exclusively the product where the nitro group is ortho to the powerfully directing acetamido group. ulisboa.pt

In contrast, if a more electron-withdrawing protecting group like succinimide (B58015) is used, its +R effect is weakened by the presence of two carbonyl groups. In this scenario, the directing effect of the methyl group gains prominence, and the major product becomes the one with the nitro group ortho to the methyl group (meta to the succinimido group). ulisboa.pt Given that the amino acetate group in this compound is structurally similar to an acetamido group, it is expected to be a strong ortho-, para-director, with substitution occurring predominantly at the position ortho to the amino function (position 2 or 6 on the ring).

| Starting Material | Major Product | Yield (%) | Controlling Factor | Reference |

|---|---|---|---|---|

| 4-Methylacetanilide | 4-Methyl-2-nitroaniline | 97% | +R effect of acetamido group | ulisboa.pt |

| N-(4-Methylphenyl)succinimide | 4-Methyl-3-nitroaniline | 94% | +I effect of methyl group | ulisboa.pt |

Interactions with Other Reagents and Functional Groups

The amino functionality of this compound and its analogs allows for a variety of other chemical interactions, most notably condensation reactions. A key example is the reaction of p-toluidine (p-methylaniline) with β-dicarbonyl compounds like benzoylacetone. researchgate.net This condensation, often catalyzed by an acid such as formic acid, yields β-enaminones. researchgate.net The reaction proceeds via the nucleophilic attack of the amine on one of the carbonyl groups, followed by dehydration. Spectroscopic analysis confirms that the product exists in the enamino-ketone tautomeric form rather than the enol-imine form. researchgate.net

Furthermore, the amino group can participate in more complex cycloaddition reactions. For example, methyl (3-oxopiperazin-2-ylidene) acetate can react with N-arylmaleimides. Depending on the reaction conditions, specifically the amount of acid catalyst, the reaction can proceed through different pathways, including 1,3-dipolar cycloaddition of the maleimide (B117702) to a tautomeric form of the acetate, leading to novel heterocyclic systems. davidpublisher.com

Theoretical and Computational Studies of 4 Methylphenyl Amino Acetate Architectures

Quantum Chemical Calculations for Molecular Structure and Electronic Properties

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), have become indispensable tools for elucidating the molecular structure and electronic characteristics of chemical compounds. These computational methods provide a theoretical framework to predict and analyze various molecular properties, offering insights that complement experimental findings.

Density Functional Theory (DFT) for Optimized Geometries

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems. It is particularly effective for optimizing molecular geometries and predicting the most stable conformation of a molecule. nih.govresearchgate.net By employing functionals like B3LYP with various basis sets, researchers can calculate the ground-state geometry of molecules like (4-Methylphenyl)amino acetate (B1210297) with a high degree of accuracy. orientjchem.org

The process involves finding the minimum energy structure on the potential energy surface. The optimized structural parameters, including bond lengths and bond angles, are crucial for understanding the molecule's spatial arrangement. orientjchem.org For instance, in related studies, DFT calculations have been used to determine the geometry of molecules, and these theoretical values have shown good agreement with experimental data obtained from X-ray diffraction. orientjchem.orgresearchgate.net The accuracy of these predictions is vital as the molecular geometry governs many of its physical and chemical properties. orientjchem.org

Below is a representative table showcasing the kind of data that can be generated for (4-Methylphenyl)amino acetate using DFT calculations. The values are hypothetical and for illustrative purposes.

| Parameter | Bond/Angle | Calculated Value (B3LYP/6-311G(d,p)) |

| Bond Length | C-C (aromatic) | 1.39 Å |

| C-N | 1.42 Å | |

| C=O | 1.23 Å | |

| C-O | 1.35 Å | |

| Bond Angle | C-N-C | 121° |

| O=C-O | 125° | |

| C-C-H (methyl) | 109.5° | |

| This table is for illustrative purposes and does not represent actual calculated values for this compound. |

Analysis of Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) Energy Gaps

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key components of frontier molecular orbital (FMO) theory. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical parameter for describing the chemical reactivity and kinetic stability of a molecule. researchgate.netresearchgate.net A smaller HOMO-LUMO gap suggests that a molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. nih.gov

DFT calculations are widely used to determine the energies of the HOMO and LUMO, and thus the energy gap. science.gov This information provides insights into the electronic absorption properties of the molecule and indicates potential charge transfer within the molecule. nih.gov For example, a study on a related compound, N-{4-[(4-amino-3-phenyl-1H-pyrazolo[3,4-d]pyrimidin-1-yl)sulfonyl]phenyl}acetamide, used DFT to calculate the HOMO-LUMO energy gap, which indicated the molecule's reactive nature. nih.gov

The following interactive table illustrates the type of data obtained from such an analysis.

| Molecular Orbital | Energy (eV) |

| HOMO | -6.2 |

| LUMO | -1.5 |

| Energy Gap (ΔE) | 4.7 |

| This table is for illustrative purposes and does not represent actual calculated values for this compound. |

Prediction and Assignment of Vibrational Spectra

Theoretical vibrational analysis through DFT is a powerful tool for interpreting and assigning experimental infrared (IR) and Raman spectra. researchgate.net By calculating the harmonic vibrational frequencies, researchers can predict the positions of vibrational bands and correlate them with specific molecular motions, such as stretching, bending, and torsional modes. researchgate.net

The calculated frequencies are often scaled by a factor to better match experimental data, accounting for anharmonicity and other theoretical approximations. researchgate.netrsc.org The Potential Energy Distribution (PED) analysis is also employed to provide a detailed assignment of the vibrational modes. ripublication.com For instance, a study on Acetoxy-4-methyl Phenyl Methyl Acetate utilized DFT calculations to assign its 84 vibrational levels. researchgate.net This type of analysis can confirm the presence of specific functional groups and provide a deeper understanding of the molecule's vibrational properties.

A sample data table for the predicted vibrational frequencies of this compound is presented below for illustrative purposes.

| Vibrational Mode | Calculated Frequency (cm⁻¹) (B3LYP/6-311G(d,p)) | Experimental Frequency (cm⁻¹) | Assignment |

| ν(N-H) | 3450 | 3435 | N-H stretching |

| ν(C=O) | 1750 | 1740 | Carbonyl stretching |

| ν(C-N) | 1320 | 1315 | C-N stretching |

| δ(C-H) | 1450 | 1445 | C-H bending |

| This table is for illustrative purposes and does not represent actual calculated values for this compound. |

Hirshfeld Surface Analysis for Intermolecular Interactions in Crystal Structures

Hirshfeld surface analysis is a valuable computational method for visualizing and quantifying intermolecular interactions within a crystal lattice. nih.govnih.gov This analysis maps the electron distribution of a molecule within a crystal, allowing for the identification and characterization of various non-covalent interactions, such as hydrogen bonds and van der Waals forces. nih.gov

Computational Tools for Synthetic Route Design and Optimization

Modern drug discovery and chemical synthesis are increasingly benefiting from the use of computational tools for designing and optimizing synthetic routes. acs.orgchimia.ch These tools can help chemists to identify potential synthetic pathways, predict reaction outcomes, and reduce the number of experiments needed. researchgate.net

Computer-Aided Synthesis Planning (CASP) programs can generate multiple potential synthetic routes for a target molecule based on known chemical reactions and starting materials. chimia.chresearchgate.net Furthermore, theoretical calculations, such as DFT, can be used to perform in silico screening of these proposed routes. researchgate.net By calculating reaction energies and transition states, it is possible to assess the feasibility of a particular synthetic step before it is attempted in the laboratory. researchgate.net This approach can save significant time and resources by identifying promising routes and avoiding those that are unlikely to be successful. researchgate.net The integration of these computational methods allows for a more rational and efficient approach to chemical synthesis. nih.gov

Advanced Analytical Methodologies for Characterization and Elucidation of 4 Methylphenyl Amino Acetate Systems

Chromatographic-Mass Spectrometric Techniques for Complex Mixtures

Chromatography coupled with mass spectrometry is a cornerstone for the analysis of complex chemical mixtures, offering both separation and identification capabilities.

Gas Chromatography-Mass Spectrometry (GC-MS) for Derivatized Compounds

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and thermally stable compounds. For non-volatile compounds like (4-Methylphenyl)amino acetate (B1210297), derivatization is often necessary to increase volatility and thermal stability, making them amenable to GC-MS analysis. nih.gov The process involves chemically modifying the analyte to produce a derivative with improved chromatographic properties. The subsequent mass spectrometric detection provides a fragmentation pattern, or "fingerprint," of the molecule, which can be compared against spectral libraries like the NIST database for identification. ijrap.netresearchgate.net

GC-MS analysis typically involves programming the oven temperature to ramp up, ensuring the separation of compounds with different boiling points. ijper.org For instance, a method might start at 70°C and increase to 280°C, with a specific hold time at the final temperature. ijper.org The separated and derivatized compounds are then ionized, commonly through electron ionization, and the resulting mass-to-charge ratios of the fragments are detected. ijper.org

Liquid Chromatography-Mass Spectrometry (LC-MS and LC-MS/MS) for Structural Elucidation and Metabolite Investigation

Liquid Chromatography-Mass Spectrometry (LC-MS) and its tandem version (LC-MS/MS) are indispensable for the analysis of non-volatile and thermally labile compounds in complex matrices, making them highly suitable for studying (4-Methylphenyl)amino acetate and its metabolites without the need for derivatization. sciex.com LC separates the components of a mixture based on their interactions with the stationary and mobile phases. hplc.eu The eluting compounds are then introduced into the mass spectrometer for detection and identification.

LC-MS/MS provides an additional layer of structural information by inducing fragmentation of a selected precursor ion and analyzing the resulting product ions. sciex.com This technique is particularly valuable for the structural elucidation of unknown metabolites. nih.gov The choice of mobile phase additives, such as formic acid or ammonium (B1175870) acetate, is crucial for achieving optimal ionization and chromatographic separation. hplc.eulcms.cz

A typical LC-MS method might employ a C18 column and a gradient elution program with a mobile phase consisting of water and an organic solvent, both containing a small percentage of an acid like formic acid to aid in ionization. ijper.org

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, often to within a few parts per million (ppm). lcms.cz This precision allows for the determination of the elemental composition of a molecule with a high degree of confidence, which is a critical step in identifying unknown compounds and confirming the identity of known ones. lcms.cz Techniques like Orbitrap HRMS can be combined with various ionization sources, including those that bypass traditional liquid chromatography for rapid screening. lcms.cz The accurate mass data obtained from HRMS is instrumental in distinguishing between compounds with the same nominal mass but different elemental formulas. nih.gov

Table 1: Comparison of Chromatographic-Mass Spectrometric Techniques

| Technique | Principle | Application for this compound | Key Advantages |

|---|---|---|---|

| GC-MS | Separates volatile compounds based on boiling point, followed by mass analysis. nih.gov | Analysis of derivatized this compound to increase volatility. | High separation efficiency, extensive spectral libraries for identification. ijrap.netresearchgate.net |

| LC-MS/MS | Separates compounds in liquid phase, followed by tandem mass analysis for structural information. sciex.com | Structural elucidation and investigation of non-volatile metabolites. nih.gov | Applicable to a wide range of compounds without derivatization, provides detailed structural information. sciex.com |

| HRMS | Measures mass-to-charge ratio with very high accuracy. lcms.cz | Accurate determination of the elemental composition of the parent compound and its metabolites. nih.gov | Unambiguous molecular formula determination, high confidence in identification. lcms.cz |

Advanced Spectroscopic Characterization

Spectroscopic techniques provide detailed information about the molecular structure and functional groups present in a compound.

Detailed Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation and Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for the complete structural elucidation of organic molecules in solution. slideshare.net Both one-dimensional (1D) and two-dimensional (2D) NMR experiments are employed to establish the connectivity of atoms within a molecule. d-nb.info

¹H NMR: Provides information about the number, environment, and connectivity of hydrogen atoms. For this compound, the ¹H NMR spectrum would show distinct signals for the aromatic protons on the methylphenyl group, the protons of the methyl group, and the protons of the amino and acetate groups. researchgate.netuzh.ch

¹³C NMR: Reveals the number and types of carbon atoms in the molecule. mdpi.com

2D NMR (COSY, HSQC, HMBC): These experiments establish correlations between different nuclei. For instance, COSY (Correlation Spectroscopy) identifies coupled protons, while HSQC (Heteronuclear Single Quantum Coherence) correlates protons to their directly attached carbons, and HMBC (Heteronuclear Multiple Bond Correlation) shows longer-range correlations between protons and carbons. These are crucial for piecing together the complete molecular structure.

Fourier-Transform Infrared (FTIR) Spectroscopy for Functional Group Identification

Fourier-Transform Infrared (FTIR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. wiley.comrsc.org When a molecule is irradiated with infrared radiation, its bonds vibrate at specific frequencies, resulting in an absorption spectrum that is characteristic of the molecule's functional groups. wiley.com

For this compound, the FTIR spectrum would be expected to show characteristic absorption bands for:

N-H stretching of the amino group. researchgate.net

C=O stretching of the acetate's carbonyl group. mdpi.com

C-N stretching of the amine. wiley.com

Aromatic C-H and C=C stretching from the methylphenyl ring. researchgate.net

C-O stretching of the ester group. rsc.org

The precise position of these bands provides valuable information for confirming the presence of these key functional moieties within the molecular structure. wiley.comrsc.org

Table 2: Key Spectroscopic Data for this compound

| Spectroscopic Technique | Expected Observations | Information Gained |

|---|---|---|

| ¹H NMR | Signals for aromatic protons, methyl protons, and protons of the amino and acetate groups. researchgate.netuzh.ch | Confirms the presence and electronic environment of different types of protons. |

| ¹³C NMR | Signals for aromatic carbons, methyl carbon, and carbons of the amino and acetate groups. mdpi.com | Provides a count of unique carbon atoms and information about their chemical environment. |

| 2D NMR (COSY, HSQC, HMBC) | Correlation peaks indicating proton-proton and proton-carbon connectivities. | Establishes the complete bonding framework of the molecule. |

| FTIR | Characteristic absorption bands for N-H, C=O, C-N, aromatic C-H, and C-O bonds. rsc.orgresearchgate.net | Confirms the presence of key functional groups. wiley.com |

Table 3: List of Compounds

| Compound Name |

|---|

| This compound |

| 3-bromo-4-methylphenol |

| Ammonium acetate |

Elemental Analysis for Purity and Composition Verification

Elemental analysis is a cornerstone technique in the characterization of newly synthesized chemical compounds, providing a fundamental verification of a substance's elemental composition and purity. For this compound, this method is crucial for confirming that the empirical formula of the synthesized product matches its theoretical composition. The most common method for determining the percentage of carbon (C), hydrogen (H), and nitrogen (N) is combustion analysis.

In this process, a small, precisely weighed sample of the compound is combusted at high temperatures (typically around 900-1000 °C) in a stream of oxygen. This process converts the carbon in the sample to carbon dioxide (CO₂), the hydrogen to water (H₂O), and the nitrogen to nitrogen gas (N₂) or nitrogen oxides, which are subsequently reduced back to N₂. The amounts of these combustion products are then measured quantitatively, allowing for the calculation of the mass percentage of each element in the original sample. The results of elemental analysis are typically expected to be within ±0.4% of the calculated theoretical values for a compound to be considered pure. researchgate.netscielo.br

The molecular formula of this compound can vary depending on the specific ester group attached (e.g., methyl, ethyl). Therefore, establishing the theoretical elemental composition for the expected target molecule is the first critical step. For instance, scientific studies on related compounds consistently report the comparison between calculated and found elemental values to validate the structure and purity of the final product. scielo.bruzh.chscielo.br

Below is a table detailing the theoretical elemental composition for two common forms of this compound.

Table 1: Theoretical Elemental Composition of this compound Derivatives

| Compound Name | Molecular Formula | Calculated %C | Calculated %H | Calculated %N | Calculated %O |

| Methyl this compound | C₁₀H₁₃NO₂ | 67.02% | 7.31% | 7.82% | 17.85% |

| Ethyl this compound | C₁₁H₁₅NO₂ | 68.37% | 7.82% | 7.25% | 16.56% |

The data obtained from an elemental analyzer is then compared against these theoretical values. A close correlation between the experimental and calculated percentages confirms the identity of the compound and indicates a high degree of purity. Discrepancies can suggest the presence of impurities, such as residual solvents, starting materials, or by-products from the synthesis. eijppr.combeilstein-journals.org

The following interactive table presents illustrative research findings from a hypothetical batch of Ethyl this compound, demonstrating how the data is used to verify its composition and purity.

Table 2: Illustrative Elemental Analysis Data for a Synthesized Sample of Ethyl this compound

| Element | Theoretical % | Found % | Difference % | Purity Assessment |

| Carbon (C) | 68.37% | 68.25% | -0.12% | High Purity |

| Hydrogen (H) | 7.82% | 7.79% | -0.03% | High Purity |

| Nitrogen (N) | 7.25% | 7.21% | -0.04% | High Purity |

The close agreement between the theoretical and found values in Table 2, with all differences well within the acceptable ±0.4% range, would lead researchers to conclude that the synthesized sample of Ethyl this compound is of high purity and has the correct elemental composition. This analytical technique is often used in conjunction with spectroscopic methods to provide a comprehensive characterization of the compound. figshare.commdpi.com

Derivatization and Chemical Transformations of 4 Methylphenyl Amino Acetate Scaffolds

Acetylation of Amino Groups for Functional Group Protection and Enhanced Biological Activity

Acetylation, the introduction of an acetyl group onto the amino functionality of (4-methylphenyl)amino acetate (B1210297), is a fundamental and widely employed derivatization technique. This reaction serves two primary purposes: the protection of the amino group to prevent unwanted side reactions during subsequent synthetic steps and the potential enhancement of the molecule's biological properties.

The acetylation of primary amines, such as the one present in the (4-methylphenyl)amino moiety, is a classic nucleophilic acyl substitution reaction. smolecule.com Typically, this is achieved by reacting the parent compound with an acetylating agent like acetic anhydride (B1165640) or acetyl chloride. The lone pair of electrons on the nitrogen atom of the amino group acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acetylating agent. This leads to the formation of a tetrahedral intermediate, which then collapses, eliminating a leaving group (acetate or chloride, respectively) to yield the N-acetylated product, N-(4-methylphenyl)acetamide. smolecule.comchemsynthesis.com This transformation effectively converts the basic amino group into a neutral amide, thereby protecting it from reacting with electrophiles or participating in undesired acid-base chemistry. organic-chemistry.orglibretexts.org

Beyond its role in chemical synthesis, acetylation can significantly modulate the biological activity of molecules. nih.gov While direct studies on the acetylated derivative of (4-methylphenyl)amino acetate are not extensively documented in the provided results, the principle of acetylation enhancing biological effects is well-established for other compounds. For instance, the acetylation of phenolic compounds has been shown to yield derivatives with the same or even higher antithrombotic activity compared to the parent molecules. nih.gov Similarly, derivatives of N-(2-amino-4-methylphenyl)acetamide, a structurally related compound, have been investigated for antimicrobial, analgesic, and anticancer properties. smolecule.com The introduction of an acetyl group can alter a compound's polarity, membrane permeability, and binding interactions with biological targets, leading to modified or enhanced pharmacological profiles. nih.gov

Table 1: Common Acetylating Agents and their Characteristics

| Acetylating Agent | Leaving Group | Reactivity | Byproducts |

| Acetic Anhydride | Acetate | Moderate | Acetic acid |

| Acetyl Chloride | Chloride | High | Hydrogen chloride |

Silylation Techniques for Volatility Enhancement in Analytical Applications

For the analysis of this compound by gas chromatography (GC), its inherent polarity and low volatility can pose significant challenges, leading to poor peak shape and thermal instability. researchgate.net Silylation is a derivatization technique that effectively addresses these issues by replacing the active hydrogen atom of the amino group with a silyl (B83357) group, typically a trimethylsilyl (B98337) (TMS) group. gcms.czlibretexts.org This process reduces the compound's polarity and disrupts intermolecular hydrogen bonding, thereby increasing its volatility and making it amenable to GC analysis. researchgate.netgcms.cz

A variety of silylating reagents are available, with N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) and N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) being among the most common. thermofisher.comchemcoplus.co.jp The reaction involves the nucleophilic attack of the amino nitrogen on the silicon atom of the silylating agent, leading to the displacement of a leaving group and the formation of a stable N-silyl derivative. libretexts.org The choice of reagent and reaction conditions, such as temperature and the use of a catalyst like trimethylchlorosilane (TMCS), can be optimized to achieve high derivatization yields. chemcoplus.co.jpcolostate.edu

The resulting trimethylsilylated derivative of this compound exhibits significantly improved chromatographic behavior, with sharper peaks and enhanced detection. researchgate.netthermofisher.com The increased stability of the derivative also prevents on-column degradation, ensuring more accurate and reproducible quantitative analysis. nih.gov While silylation is a powerful tool, it is important to note that the derivatives can be sensitive to moisture, requiring anhydrous conditions for the reaction and analysis. sigmaaldrich.com

Table 2: Comparison of Common Silylating Reagents

| Silylating Reagent | Abbreviation | Key Features |

| N,O-bis(trimethylsilyl)trifluoroacetamide | BSTFA | Powerful TMS donor, byproducts are volatile. chemcoplus.co.jp |

| N-methyl-N-(trimethylsilyl)trifluoroacetamide | MSTFA | Forms volatile by-products, suitable for sensitive analyses. thermofisher.com |

| N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide | MTBSTFA | Forms more stable TBDMS derivatives, less moisture sensitive. sigmaaldrich.com |

Targeted Derivatization of Amino Acids

The amino acid component of this compound offers a reactive handle for various derivatization strategies aimed at modifying the molecule's properties. actascientific.com These derivatizations are crucial for applications such as enhancing detection in analytical methods and for creating novel bioactive compounds.

One common approach is the acylation of the amino group, as discussed in section 6.1. Reagents like acetic anhydride can be used to introduce an acetyl group, which can be isotopically labeled (e.g., with 13C) to facilitate detection by NMR spectroscopy. nih.govpnas.org This method allows for the selective analysis of amino acids and their derivatives in complex biological mixtures. nih.gov

Another important derivatization is esterification of the carboxylic acid functionality. This is often performed in conjunction with N-acylation for GC-MS analysis, where both the amino and carboxyl groups are modified to increase volatility and thermal stability. researchgate.netresearchgate.net For instance, a two-step process can involve the formation of a methyl ester followed by acylation with a reagent like pentafluoropropionic anhydride (PFPA). researchgate.netresearchgate.net

Derivatization is also employed to enhance detection in high-performance liquid chromatography (HPLC). Pre-column derivatization with reagents that introduce a chromophore or fluorophore allows for sensitive UV or fluorescence detection. actascientific.com For example, p-toluidine (B81030) has been used to derivatize triterpene acids for HPLC-UV detection. nih.gov Similarly, various reagents are available for the selective derivatization of amino acids for HPLC analysis. actascientific.com

Table 3: Derivatization Strategies for Amino Acids

| Functional Group | Derivatization Method | Reagent Example | Purpose |

| Amino Group | Acetylation | Acetic Anhydride | Protection, Enhanced Detection (NMR) nih.govpnas.org |

| Carboxyl Group | Esterification | Methanol/HCl | Increased Volatility (GC) researchgate.netresearchgate.net |

| Both | Acylation/Esterification | PFPA/Methanol | Increased Volatility and Stability (GC-MS) researchgate.netresearchgate.net |

| Amino Group | Labeling | p-Toluidine | Enhanced Detection (HPLC-UV) nih.govacademicjournals.org |

Role As Precursors and Building Blocks in Organic Synthesis

Synthetic Intermediates for Advanced Organic Molecules

The structural framework of (4-methylphenyl)amino acetate (B1210297) esters, such as methyl 2-(p-tolylamino)acetate, serves as a foundational element for the synthesis of sophisticated organic molecules, particularly unnatural amino acids. researchgate.net These non-proteinogenic amino acids are crucial scaffolds for novel drug candidates. researchgate.net The development of radical-based and catalytic approaches has expanded the utility of glycine (B1666218) derivatives like (4-methylphenyl)amino acetate in creating these valuable building blocks. researchgate.net

For instance, research has demonstrated the use of ethyl 2-(p-tolylamino)acetate in reactions with nitro-olefins, although in some cases, the expected products were not obtained under specific catalytic conditions, highlighting the nuanced reactivity of these intermediates. lookchem.com Another significant application is the N-alkylation of amines with α-azidoglycinates to produce racemic α,α-diaminocarboxylic esters. semanticscholar.org In one such synthesis, 4-methylaniline was reacted with N-benzoylated methyl α-azido-glycinate to yield Methyl 2-benzamido-2-(p-tolylamino)acetate, a complex diamino ester derivative, in a high yield of 90%. semanticscholar.org

These examples underscore the role of this compound derivatives as pivotal intermediates. Their ability to undergo transformations like C-C bond formation, N-alkylation, and oxidative dehydrogenation allows for the construction of complex target molecules. researchgate.netlookchem.comsemanticscholar.org

Table 1: Synthesis of Advanced Organic Molecules from this compound Derivatives

| Starting Material | Reagent(s) | Product Type | Research Focus | Reference(s) |

| Methyl 2-(p-tolylamino)acetate | α'-angelicalactone, Copper catalyst | Unnatural α-alkyl amino acid derivative | Development of novel drug candidates | researchgate.net |

| Methyl α-azidoglycinate | 4-Methylaniline, Diisopropylethylamine | Racemic α,α-diaminocarboxylic ester derivative | C-N bond formation to create complex amino acid structures | semanticscholar.org |

| Ethyl 2-(p-tolylamino)acetate | (E)-1-methyl-4-(2-nitrovinyl)benzene, Iodine monobromide catalyst | Attempted synthesis of 3-arylquinoline | Investigation of substrate scope for quinoline (B57606) synthesis | lookchem.com |

Precursors in the Synthesis of Heterocyclic Compounds

The (4-methylphenyl)amino moiety is a key structural feature for the synthesis of a wide array of heterocyclic compounds. These cyclic structures are prevalent in medicinal chemistry and materials science.

Derivatives of this compound are instrumental in forming various heterocyclic rings. For example, carboxyhydrazides, which can be prepared from the corresponding esters, are established precursors for synthesizing 5-thioxo-1,2,4-triazole derivatives. researchgate.net The synthesis involves creating S-substituted derivatives of 3-[2-[(4-methylphenyl)amino]ethyl]-4-phenyl-4,5-dihydro-1H-1,2,4-triazole-5-thiones. researchgate.net

Furthermore, the broader family of amino acids, including structures related to this compound, serve as starting materials for complex fused heterocyclic systems like triazinoquinazolinones, triazepinoquinazolinones, and triazocinoquinazolinones. nih.gov In these syntheses, a (4-methylphenyl)sulphonamido group is often incorporated, demonstrating the utility of the p-toluene group in building these multi-ring structures. nih.gov The use of N-(4-methylphenyl)-N-thiazolyl-β-alanine to create new thiazole (B1198619) and condensed thiazole systems further highlights the versatility of this precursor. ktu.edu Additionally, compounds like 2,6-Bis(4-Methylphenyl Amino)-3-Cyano-4-Methyl-Pyridine are vital intermediates in the production of disperse dyes, which are themselves complex heterocyclic molecules used extensively in the textile industry. amoghchemicals.in

Table 2: Heterocyclic Systems Derived from (4-Methylphenyl)amino Precursors

| Precursor Type | Heterocyclic System | Synthetic Application | Reference(s) |

| 3-[2-[(4-Methylphenyl)amino]ethyl]-4-phenyl-4,5-dihydro-1H-1,2,4-triazole-5-thione | 1,2,4-Triazole | Synthesis of S-substituted derivatives with potential antioxidative activity | researchgate.net |

| 3-Amino-2-[1`-(4-methylphenylsulphonamido)...]quinazolin-4-(3H)-one | Quinazolinones, Triazinoquinazolinones | Synthesis of novel fused heterocyclic systems with potential biological interest | |

| N-(4-methylphenyl)-N-thiazolyl-β-alanine | Thiazoles, Dihydrothiazoles | Synthesis of variously functionalized thiazole derivatives | |

| 2,6-Bis(4-Methylphenyl Amino)-3-Cyano-4-Methyl-Pyridine | Pyridine (B92270) | Intermediate for disperse dyes used in the textile industry |

Starting Materials in Multi-Component Reactions

Multi-component reactions (MCRs) are highly efficient chemical processes where three or more reactants combine in a single step to form a product that incorporates structural features from each component. These reactions are valued for their atom economy and ability to rapidly generate complex molecules.

This compound and its precursors are valuable components in MCRs. A notable example is the catalyst-free, one-pot, three-component mechanochemical synthesis of α-thiolated α-amino ketones. In this reaction, a ketone, p-toluidine (B81030) (the amine precursor to this compound), and a thiol are combined under ball-milling conditions. This environmentally friendly approach provides access to a range of complex molecules that would be difficult to achieve through conventional methods. For instance, the reaction between an α-imino ketone (formed in situ from a ketone and p-toluidine) and a thiol yields products like 2-((4-Chlorophenyl)thio)-1-(p-tolyl)-2-(p-tolylamino)ethan-1-one.

Table 3: (4-Methylphenyl)amino Derivatives in Multi-Component Reactions

| Reaction Type | Reactant 1 | Reactant 2 | Reactant 3 (and 4) | Product Example | Reference(s) |

| Mechanochemical Thiolation | 1-(p-tolyl)ethan-1-one | p-Toluidine | 4-chlorobenzenethiol | 2-((4-Chlorophenyl)thio)-1-(p-tolyl)-2-(p-tolylamino)ethan-1-one | |

| Hantzsch Condensation | 4-Methylbenzaldehyde | Dimedone | Malononitrile (B47326), Ammonium (B1175870) acetate | 2-Amino-4-(4-methylphenyl)-3-cyano-7,7-dimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline |

Catalysis Mediated by or Involving 4 Methylphenyl Amino Acetate Derivatives

Catalytic Effects in Specific Organic Transformations